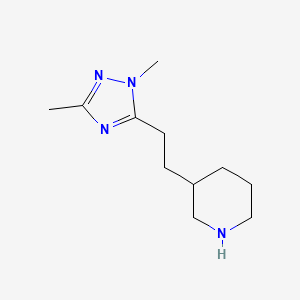
3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is a chemical compound that features a piperidine ring substituted with a 1,3-dimethyl-1H-1,2,4-triazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with a suitable piperidine derivative. One common method includes the alkylation of 1,3-dimethyl-1H-1,2,4-triazole with 2-chloroethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the triazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. The triazole ring is known for its bioisosteric properties, making it a valuable component in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structure is conducive to interactions with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
1,3-Dimethyl-1H-1,2,4-triazole: A simpler analog that lacks the piperidine ring.
2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)ethylamine: Similar structure but with an amine group instead of a piperidine ring.
3-(2-(1H-1,2,4-Triazol-5-yl)ethyl)piperidine: Lacks the methyl groups on the triazole ring.
Uniqueness: The presence of both the piperidine and 1,3-dimethyl-1H-1,2,4-triazole moieties in 3-(2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine provides a unique combination of properties. The piperidine ring offers flexibility and hydrophobic interactions, while the triazole ring contributes to hydrogen bonding and coordination capabilities. This combination makes the compound particularly versatile in various applications.
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
3-[2-(2,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-9-13-11(15(2)14-9)6-5-10-4-3-7-12-8-10/h10,12H,3-8H2,1-2H3 |
InChIキー |
NHAUXXUDZMRFMR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)CCC2CCCNC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















